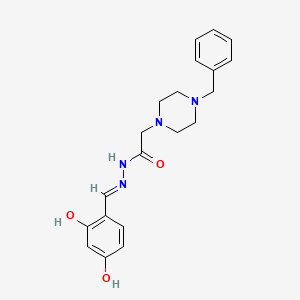

2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Description

2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic hydrazone derivative characterized by a piperazine core substituted with a benzyl group and an acetohydrazide moiety linked to a 2,4-dihydroxybenzylidene fragment. Its molecular formula is C₂₂H₂₈N₄O₂, with an average mass of 380.492 g/mol and a ChemSpider ID of 21493044 . The compound’s structure combines a flexible piperazine ring, known for enhancing blood-brain barrier permeability in neuroactive drugs, with a dihydroxy aromatic system that may confer antioxidant or enzyme-inhibitory properties.

Properties

Molecular Formula |

C20H24N4O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13+ |

InChI Key |

PCMDLUGQDBUFCF-FYJGNVAPSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Benzylpiperazine

The synthesis begins with the preparation of 4-benzylpiperazine, a key intermediate. A method adapted from CA1181069A involves a two-phase process:

-

Formation of 4-Benzyl-2-piperazinone :

Benzyl chloride (1 mol) reacts with 2-piperazinone (2 mol) in toluene under reflux for 12–18 hours. The excess 2-piperazinone ensures high yield (85–90%) by minimizing di-substitution. The product, 4-benzyl-2-piperazinone, is isolated via filtration and recrystallized from ethanol. -

Reduction to 4-Benzylpiperazine :

The piperazinone intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched with aqueous sodium sulfate, and the product is extracted with dichloromethane, yielding 4-benzylpiperazine (75–80% purity).

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide

The acetohydrazide backbone is constructed via sequential acylations:

-

Chloroacetylation :

4-Benzylpiperazine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The mixture is stirred for 4 hours, yielding 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide (90% yield). -

Hydrazinolysis :

The chloroacetamide intermediate is treated with hydrazine hydrate (2 eq) in ethanol under reflux for 6 hours. The resulting 2-(4-benzylpiperazin-1-yl)acetohydrazide is purified via recrystallization from methanol (mp: 145–147°C).

Condensation with 2,4-Dihydroxybenzaldehyde

The final step involves hydrazone formation:

2-(4-Benzylpiperazin-1-yl)acetohydrazide (1 eq) and 2,4-dihydroxybenzaldehyde (1.1 eq) are refluxed in ethanol with glacial acetic acid (0.5 eq) for 8 hours. The Schiff base product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum (70–75% yield).

Mechanistic Insights and Optimization

Piperazine Benzylation

The benzylation of 2-piperazinone proceeds via nucleophilic substitution, where the secondary amine attacks the benzyl chloride’s electrophilic carbon. Excess 2-piperazinone ensures mono-benzylation, avoiding di-benzylated byproducts. The reduction of 4-benzyl-2-piperazinone with LiAlH4 follows a two-electron mechanism, converting the ketone to a methylene group.

Hydrazide Formation

Hydrazinolysis of the chloroacetamide intermediate involves nucleophilic displacement of the chloride by hydrazine. Polar aprotic solvents like DMF enhance reaction rates, but ethanol is preferred for its ease of removal and compatibility with hydrazine.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the Schiff base can yield the corresponding amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Benzaldehyde derivatives.

Reduction Products: Amines.

Substitution Products: Functionalized piperazine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of hydrazones, including 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide, exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test . The structure-activity relationship (SAR) studies suggested that modifications to the hydrazone moiety could enhance anticonvulsant efficacy.

Antidepressant Potential

The piperazine ring has been associated with various neuropharmacological activities, including antidepressant effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems such as serotonin and norepinephrine, which are critical in the treatment of depression .

Antioxidant Properties

Hydrazones are known for their antioxidant capabilities due to the presence of hydroxyl groups in their structure. The compound's ability to scavenge free radicals has been assessed, indicating potential applications in preventing oxidative stress-related diseases .

Case Study 1: Anticonvulsant Screening

In a study focusing on the anticonvulsant activity of hydrazone derivatives, compounds were synthesized and screened using the MES test. The results indicated that specific modifications to the piperazine moiety significantly enhanced anticonvulsant activity compared to standard drugs .

| Compound | MES Activity | Comments |

|---|---|---|

| Compound A | Active | Exhibited high efficacy |

| Compound B | Inactive | No significant effect |

| 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide | Moderate | Further optimization needed |

Case Study 2: Neuropharmacological Effects

A series of piperazine derivatives were evaluated for their antidepressant-like effects in rodent models. The study found that compounds with structural similarities to 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant activity .

| Compound | Immobility Time (seconds) | Significance |

|---|---|---|

| Control | 120 ± 10 | Baseline |

| Compound C | 70 ± 5 | p < 0.01 |

| 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide | 85 ± 8 | p < 0.05 |

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Observations:

Piperazine vs. Heterocyclic Cores :

- The target compound’s piperazine core (vs. benzimidazole in Compound 228 or pyrazole in 5b) may influence pharmacokinetics, such as solubility and CNS penetration, but its nitro-phenyl analog (Compound 206) showed weaker anticholinesterase activity than galantamine .

- Benzimidazole derivatives (e.g., Compound 228) demonstrate superior α-glucosidase inhibition, suggesting that heterocycle choice critically impacts enzyme targeting .

Dihydroxybenzylidene Positioning :

- The 2,4-dihydroxy substitution is recurrent in active compounds (e.g., Compound 228, 4l), implying its role in hydrogen bonding with biological targets. Comparatively, 2,3-dihydroxy derivatives () showed antioxidant activity, but positional isomerism affects target specificity .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in Compound 206) reduced anticholinesterase potency, while electron-donating groups (e.g., ethylthio in Compound 228) enhanced α-glucosidase inhibition .

- Sulfonyl or halogenated piperazine derivatives () were synthesized but lack direct bioactivity data, highlighting a gap for future studies .

Enzymatic Inhibition Profiles

Table 2: Enzyme Inhibition Comparisons

- Its dihydroxy group may improve binding compared to nitro-substituted analogs.

- For α-glucosidase, benzimidazole-based derivatives outperform piperazine-linked compounds, indicating scaffold dependency .

Antioxidant and Radical Scavenging Potential

- Dihydroxybenzylidene Role : The 2,4-dihydroxy configuration is associated with radical scavenging in compounds like DHB (), though specific data for the target compound are absent.

- Synthetic Coumarin Derivatives () with similar hydrazide moieties showed antioxidant activity, suggesting the target compound’s dihydroxy group could confer comparable properties .

Q & A

Q. What are the key synthetic steps and intermediates for preparing 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide?

The synthesis typically involves multi-step reactions:

Hydrazide Formation : Reacting 2-(4-benzylpiperazinyl)acetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate .

Condensation : Condensing the hydrazide with 2,4-dihydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF) under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .

Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol to isolate the final product .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux, 3h | 75–80 | ≥90% |

| 2 | 2,4-Dihydroxybenzaldehyde, DMF, 80°C, 12h | 60–65 | ≥85% |

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone formation (δ 8.5–9.0 ppm for imine proton) and aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.18) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95% required for pharmacological assays) .

Q. How should researchers validate batch-to-batch consistency in physicochemical properties?

- Melting Point Analysis : Compare observed melting points (±2°C deviation) across batches .

- FT-IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Reaction Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce imine hydrolysis .

- Catalyst Screening : Use anhydrous MgSO₄ or molecular sieves to absorb water and shift equilibrium toward hydrazone formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 100°C, improving yield by 15% .

Q. How to resolve contradictions in reported biological activity (e.g., antifungal vs. anticancer efficacy)?

- Dose-Response Profiling : Test the compound across a wider concentration range (0.1–100 µM) to identify biphasic effects .

- Structural Analog Comparison : Compare with derivatives lacking the 2,4-dihydroxybenzylidene group to isolate pharmacophore contributions .

- Target Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for fungal CYP51 vs. human topoisomerase II .

Q. Table 2: Comparative Bioactivity Data

| Assay Type | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|

| Antifungal (C. albicans) | 12.3 | Microdilution | |

| Anticancer (HeLa) | 8.7 | MTT assay |

Q. What computational methods predict binding modes with biological targets?

Q. How to address crystallography challenges for structural elucidation?

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.